4-[(1S)-1-aminoethyl]benzoicacid methyl ester sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1S)-1-aminoethyl]benzoic acid methyl ester sulfate is a chemical compound with the molecular formula C10H13NO2. It is a methyl ester derivative of benzoic acid, containing an aminoethyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1S)-1-aminoethyl]benzoic acid methyl ester sulfate typically involves the esterification of benzoic acid derivatives. One common method is the reaction of benzoic acid with methanol in the presence of an acid catalyst to form the methyl ester. The aminoethyl group is then introduced through a substitution reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1S)-1-aminoethyl]benzoic acid methyl ester sulfate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aminoethyl group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Hydrolysis: Typically performed with water and an acid or base catalyst.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens or other nucleophiles can be used for substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
4-[(1S)-1-aminoethyl]benzoic acid methyl ester sulfate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-[(1S)-1-aminoethyl]benzoic acid methyl ester sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-aminobenzoate: Another ester derivative of benzoic acid with similar properties.
Ethyl 4-aminobenzoate: A closely related compound used in similar applications.
Uniqueness
4-[(1S)-1-aminoethyl]benzoic acid methyl ester sulfate is unique due to its specific aminoethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C10H15NO6S |
---|---|
Molekulargewicht |
277.30 g/mol |
IUPAC-Name |
methyl 4-[(1S)-1-aminoethyl]benzoate;sulfuric acid |
InChI |
InChI=1S/C10H13NO2.H2O4S/c1-7(11)8-3-5-9(6-4-8)10(12)13-2;1-5(2,3)4/h3-7H,11H2,1-2H3;(H2,1,2,3,4)/t7-;/m0./s1 |
InChI-Schlüssel |
RTSPGHJUZRNCRE-FJXQXJEOSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)OC)N.OS(=O)(=O)O |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C(=O)OC)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.